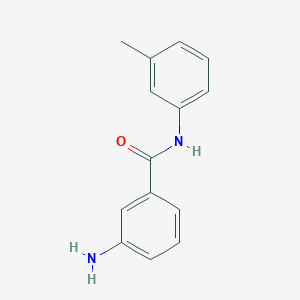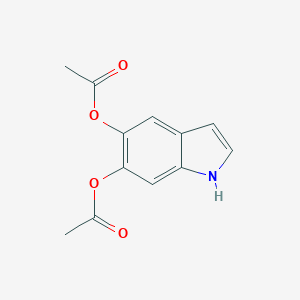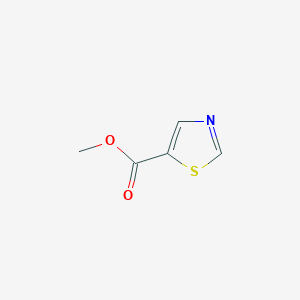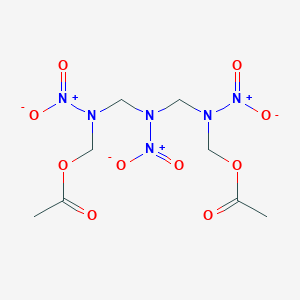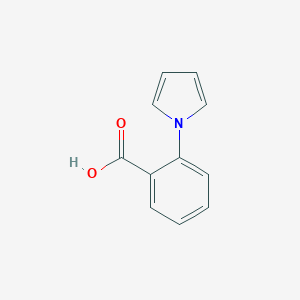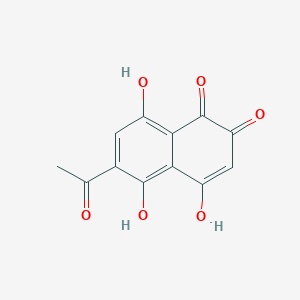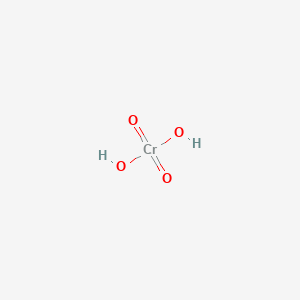
Aluminium samarium trioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium samarium trioxide is a rare earth metal oxide that has gained attention in scientific research due to its unique properties. This compound has potential applications in various fields, including catalysis, electronics, and biomedicine.
Wissenschaftliche Forschungsanwendungen
Aluminium samarium trioxide has been extensively studied for its potential applications in various scientific fields. In catalysis, this compound has been shown to exhibit high catalytic activity in the oxidation of alcohols and olefins. In electronics, aluminium samarium trioxide has been used as a dielectric material in thin-film transistors. In biomedicine, this compound has shown potential as a contrast agent for magnetic resonance imaging (MRI) due to its high magnetic susceptibility.
Wirkmechanismus
The mechanism of action of aluminium samarium trioxide is not fully understood. However, it is believed that the unique properties of this compound, such as its high surface area and catalytic activity, play a crucial role in its biological and chemical interactions.
Biochemische Und Physiologische Effekte
Aluminium samarium trioxide has been shown to have low toxicity and biocompatibility, making it a promising candidate for biomedical applications. In addition, this compound has been shown to exhibit antioxidant properties, which may have potential therapeutic benefits for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of aluminium samarium trioxide is its high stability and durability, which makes it suitable for use in various lab experiments. However, the high cost and limited availability of this compound may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for research on aluminium samarium trioxide. One area of interest is the development of new synthesis methods that can produce this compound at a lower cost and with improved purity. Another area of research is the exploration of its potential applications in biomedicine, such as drug delivery and imaging. Finally, further studies are needed to fully understand the mechanism of action and biological effects of aluminium samarium trioxide.
Synthesemethoden
Aluminium samarium trioxide can be synthesized through various methods, including solid-state reactions, co-precipitation, and sol-gel processes. The most commonly used method is the solid-state reaction, which involves mixing aluminium and samarium oxides in a high-temperature furnace. This method produces a highly crystalline product with a well-defined structure.
Eigenschaften
CAS-Nummer |
12003-84-8 |
|---|---|
Produktname |
Aluminium samarium trioxide |
Molekularformel |
AlO3Sm |
Molekulargewicht |
225.3 g/mol |
IUPAC-Name |
aluminum;oxygen(2-);samarium(3+) |
InChI |
InChI=1S/Al.3O.Sm/q+3;3*-2;+3 |
InChI-Schlüssel |
DDUQUDHFIZQTCS-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Al+3].[Sm+3] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[Al+3].[Sm+3] |
Andere CAS-Nummern |
12003-84-8 |
Synonyme |
aluminium samarium trioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





